Zincphenolsulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Zincphenolsulfonate is synthesized by reacting zinc chloride with phenolsulfonic acid. The reaction typically occurs in an aqueous solution, where zinc chloride and phenolsulfonic acid are mixed and heated to facilitate the reaction. The resulting product is then crystallized from the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where zinc chloride and phenolsulfonic acid are combined under controlled conditions. The mixture is heated to a specific temperature to ensure complete reaction, and the product is subsequently purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: Zincphenolsulfonate primarily undergoes neutralization reactions due to its weak acidic nature in solution. It reacts with bases to form salts and water, generating heat in the process .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include bases such as sodium hydroxide and potassium hydroxide. These reactions typically occur in aqueous solutions at room temperature .

Major Products Formed: The major products formed from reactions involving this compound include various zinc salts and water. These reactions are exothermic and result in the formation of stable compounds .

Scientific Research Applications

Zincphenolsulfonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used for its antimicrobial and astringent properties, making it a popular ingredient in deodorants, antiperspirants, and astringent lotions . In medicine, it is used as an antiseptic and in ophthalmic solutions to treat minor irritation and conjunctivitis . Additionally, this compound is used in the production of zinc-based batteries, where it helps enhance the redox reversibility and stability of the zinc/electrolyte interface .

Mechanism of Action

The mechanism of action of zincphenolsulfonate involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth . In zinc-based batteries, this compound helps regulate the solvation structure and chemical properties of hydrated zinc ions, improving the stability of the zinc/electrolyte interface and suppressing dendrite growth and side reactions .

Comparison with Similar Compounds

Zincphenolsulfonate is similar to other zinc salts used in cosmetics, such as Zinc PCA and Zinc Gluconate, which also have antimicrobial and astringent properties . this compound is unique in its ability to serve multiple functions within cosmetic formulations, including deodorant and astringent properties. Other similar compounds include Zinc Sulfate and Zinc Acetate, which are also used for their antimicrobial properties but differ in their specific applications and effectiveness .

Conclusion

This compound is a multifaceted compound with a wide range of applications in various industries Its unique properties and versatility make it a valuable ingredient in cosmetics, medicine, and scientific research

Properties

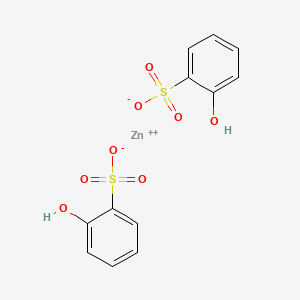

Molecular Formula |

C12H10O8S2Zn |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

zinc;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/2C6H6O4S.Zn/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |

InChI Key |

BOVNWDGXGNVNQD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B12987486.png)

![Methyl bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12987487.png)

![N,N'-[(2R,2'R)-[(2-Iodo-1,3-phenylene)bis(oxy)]bis(propane-2,1-diyl)]bis(2,4,6-trimethylbenzamide)](/img/structure/B12987495.png)

![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)